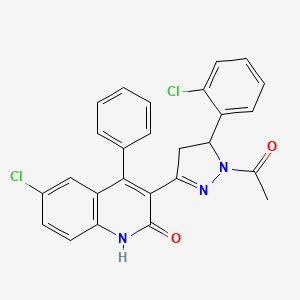
3-(1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C26H19Cl2N3O2 and its molecular weight is 476.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
The compound might interact with its target by forming a stable, irreversible bond, leading to prolonged and often more potent inhibition . This could result in changes to the function of the target, which could have downstream effects on various biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, due to their large size and relatively poor membrane permeability, such compounds are often administered parenterally .
生物活性
The compound 3-(1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one represents a novel structure within the realm of medicinal chemistry, particularly noted for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula and Structure
The molecular formula of the compound is C17H15ClN2O2 with a molecular weight of approximately 314.766 g/mol. The structure includes a quinoline moiety fused with a pyrazole ring, which is significant for its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Weight | 314.766 g/mol |
| Chemical Formula | C₁₇H₁₅ClN₂O₂ |
| IUPAC Name | This compound |
| DrugBank ID | DB03996 |
Enzyme Inhibition
Compounds in this class have also been evaluated for their enzyme inhibitory activities. Notably, acetylcholinesterase (AChE) inhibition is a critical area of interest due to its implications in neurodegenerative diseases. In studies involving structurally related compounds, strong inhibitory effects were observed against AChE with IC50 values significantly lower than standard inhibitors .
Anticancer Potential
The quinoline scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. The compound may share these properties due to its structural similarities to known anticancer agents .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds similar to the one discussed have been shown to possess free radical scavenging abilities, which can be beneficial in preventing cellular damage .
Study 1: Antimicrobial Efficacy
In a comparative study of various pyrazole derivatives, it was found that those incorporating chlorophenyl groups exhibited enhanced antibacterial activity. The study utilized standard disc diffusion methods to assess efficacy against a range of bacterial strains, revealing that certain derivatives had IC50 values comparable to existing antibiotics .
Study 2: Enzyme Inhibition Profiles
A recent investigation focused on the enzyme inhibition profiles of quinoline-pyrazole hybrids. The study reported that several compounds demonstrated potent AChE inhibition with IC50 values as low as 0.63 µM, suggesting substantial potential for treating Alzheimer's disease .
Study 3: Anticancer Mechanisms
Research exploring the anticancer mechanisms of quinoline derivatives highlighted their ability to inhibit tumor growth in vitro and in vivo models. The compounds were shown to induce cell cycle arrest and apoptosis in cancer cell lines, indicating potential therapeutic applications .
属性
IUPAC Name |
3-[2-acetyl-3-(2-chlorophenyl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Cl2N3O2/c1-15(32)31-23(18-9-5-6-10-20(18)28)14-22(30-31)25-24(16-7-3-2-4-8-16)19-13-17(27)11-12-21(19)29-26(25)33/h2-13,23H,14H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBITWXBUKGESQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














